2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a fluorophenoxy group and a dioxaborolan group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the coupling of 4-fluorophenol with 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. This reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions usually include heating the reaction mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The dioxaborolan group can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction Reactions: The pyrimidine ring can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Suzuki-Miyaura Coupling: Palladium catalysts such as palladium acetate, along with bases like potassium carbonate, are commonly used in the presence of solvents like tetrahydrofuran or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
Substitution Reactions: Products may include substituted phenoxy derivatives.
Coupling Reactions: Biaryl compounds are typically formed.
Oxidation and Reduction: Various oxidized or reduced pyrimidine derivatives can be obtained.
Scientific Research Applications
2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the dioxaborolan group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 2-(4-Methylphenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 2-(4-Bromophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Uniqueness
2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFN2O3/c1-15(2)16(3,4)23-17(22-15)11-9-19-14(20-10-11)21-13-7-5-12(18)6-8-13/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLIYADTJARABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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